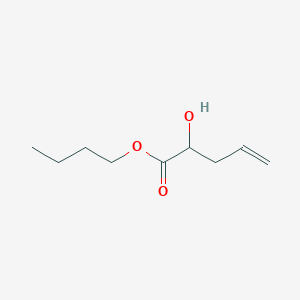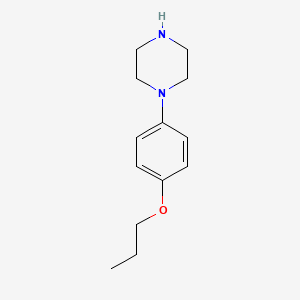
4-Pentenoic acid, 2-hydroxy-, butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pentenoic acid, 2-hydroxy-, butyl ester is an organic compound with the molecular formula C9H16O3 It is an ester derivative of 4-pentenoic acid, featuring a hydroxyl group at the second carbon and a butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-pentenoic acid, 2-hydroxy-, butyl ester typically involves the esterification of 4-pentenoic acid with butanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-Pentenoic acid+ButanolAcid Catalyst4-Pentenoic acid, 2-hydroxy-, butyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for easier separation and purification of the product.
化学反应分析
Types of Reactions
4-Pentenoic acid, 2-hydroxy-, butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-pentenoic acid, 2-oxo-, butyl ester.
Reduction: The double bond in the pentenoic acid moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Pentenoic acid, 2-oxo-, butyl ester.
Reduction: Butyl 4-pentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
4-Pentenoic acid, 2-hydroxy-, butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 4-pentenoic acid, 2-hydroxy-, butyl ester depends on the specific application and the target molecule. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxyl group can also form hydrogen bonds, influencing the compound’s interactions with biological molecules.
相似化合物的比较
Similar Compounds
- 4-Pentenoic acid, 2-hydroxy-, ethyl ester
- 4-Pentenoic acid, 2-hydroxy-, methyl ester
- 4-Pentenoic acid, 2-hydroxy-, propyl ester
Uniqueness
4-Pentenoic acid, 2-hydroxy-, butyl ester is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. The butyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
属性
CAS 编号 |
193553-13-8 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
butyl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-3-5-7-12-9(11)8(10)6-4-2/h4,8,10H,2-3,5-7H2,1H3 |
InChI 键 |
QWXPSVGZSXTLAG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)


![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)

![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)


![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
